molecular formula C10H14O2 B13300476 2-Cyclopropyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

2-Cyclopropyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B13300476
M. Wt: 166.22 g/mol
InChI Key: HBJIBZNXZXRVMX-UHFFFAOYSA-N
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Description

2-Cyclopropyl-7-oxabicyclo[221]heptane-2-carbaldehyde is a bicyclic compound featuring a cyclopropyl group and an oxabicycloheptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often involve the use of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-cyclopropyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C10H14O2/c11-6-10(7-1-2-7)5-8-3-4-9(10)12-8/h6-9H,1-5H2

InChI Key

HBJIBZNXZXRVMX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CC3CCC2O3)C=O

Origin of Product

United States

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